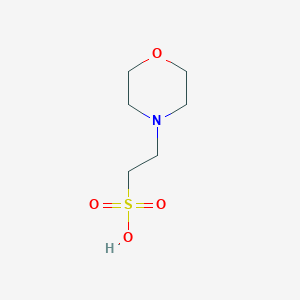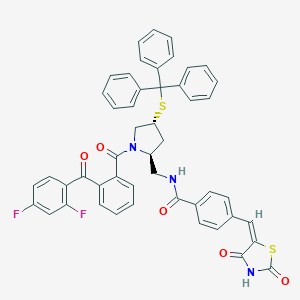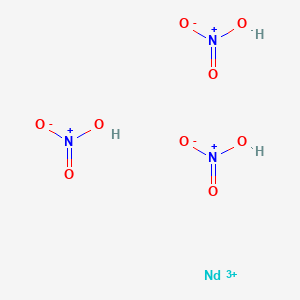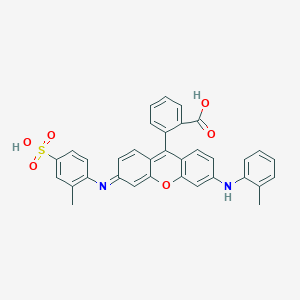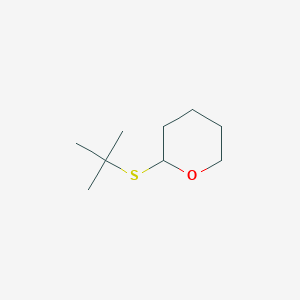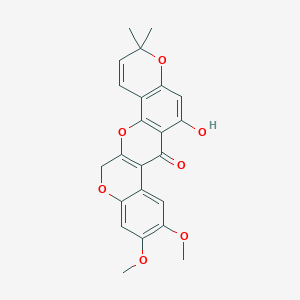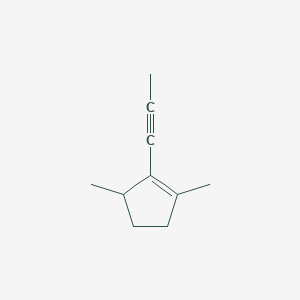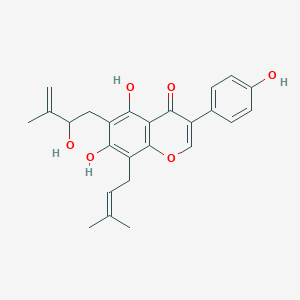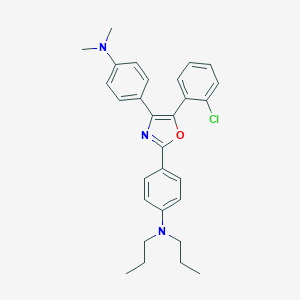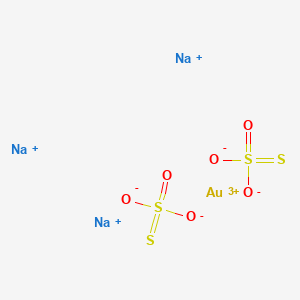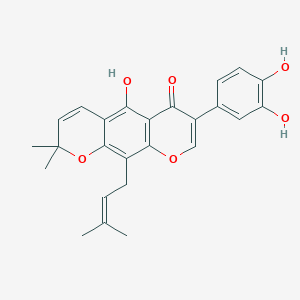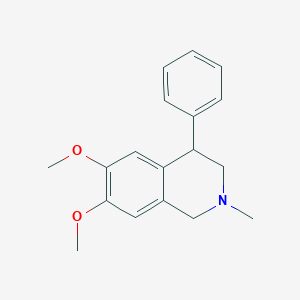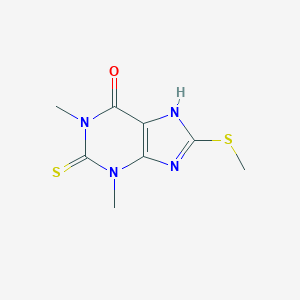
11-Hidroxitefrocina
Descripción general
Descripción
11-Hydroxytephrosin is a naturally occurring isoflavonoid compound belonging to the tephrosin family. It is known for its potential therapeutic properties, particularly in the field of cancer research. The compound has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol .
Aplicaciones Científicas De Investigación
11-Hydroxytephrosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Chemical Synthesis: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology:
Biological Studies: Investigated for its biological activities, including its effects on various cellular processes.
Medicine:
Cancer Research: Identified as a potential inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1), making it a promising candidate for anticancer drug development.
Anti-inflammatory Properties: Acts as an effective inhibitor of NF-kappaB, a key regulator of immune response and inflammation.
Industry:
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Biotechnology: Utilized in various biotechnological applications due to its biological activities.
Mecanismo De Acción
Target of Action
The primary target of 11-Hydroxytephrosin is 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1) . PDPK1 plays a crucial role in various cellular processes, including cell growth, survival, and metabolism .
Mode of Action
11-Hydroxytephrosin acts as a potential inhibitor of PDPK1 . It binds inside the PDPK1 active site, showing complementarity and shared common interactions with the crucial residues of the PDPK1 binding pocket .
Biochemical Pathways
The inhibition of PDPK1 by 11-Hydroxytephrosin affects the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is critical for cell survival and growth
Result of Action
The inhibition of PDPK1 by 11-Hydroxytephrosin could potentially lead to the suppression of the PI3K/Akt signaling pathway, thereby inhibiting cell growth and promoting apoptosis . This makes 11-Hydroxytephrosin a potential candidate for anticancer drug discovery .
Análisis Bioquímico
Biochemical Properties
11-Hydroxytephrosin interacts with the protein complex NF-kappaB . It binds inside the active site of PDPK1, a protein kinase involved in various cellular processes . The nature of these interactions is complementary, indicating a strong affinity between 11-Hydroxytephrosin and these biomolecules .
Cellular Effects
11-Hydroxytephrosin influences cell function by inhibiting the activity of NF-kappaB . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, affecting processes such as the immune response, apoptosis, and tumor cell growth .
Molecular Mechanism
At the molecular level, 11-Hydroxytephrosin exerts its effects by binding to the active site of PDPK1 . This binding interaction leads to the inhibition of NF-kappaB, resulting in changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound shows a steady interaction with PDPK1
Metabolic Pathways
Métodos De Preparación
11-Hydroxytephrosin can be synthesized through partial synthesis from tephrosin. The preparation methods generally involve extraction from natural sources or through synthetic chemical reactions. The compound is typically obtained as white to pale yellow crystalline powder .
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: The compound can be extracted from plants belonging to the Tephrosia genus.
Chemical Synthesis: Involves the hydroxylation of tephrosin under controlled conditions to yield 11-Hydroxytephrosin.
Industrial Production Methods:
Large-Scale Extraction: Utilizing advanced extraction techniques to isolate the compound from plant materials.
Chemical Synthesis: Scaling up the synthetic process to produce the compound in larger quantities for industrial applications.
Análisis De Reacciones Químicas
11-Hydroxytephrosin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyl group in 11-Hydroxytephrosin can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or other nucleophiles.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Comparación Con Compuestos Similares
Tephrosin: The parent compound from which 11-Hydroxytephrosin is derived.
Torosaflavone A: Another natural compound identified as a potential PDPK1 inhibitor.
Uniqueness:
Propiedades
IUPAC Name |
(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCPNIRDVOOEZ-WZONZLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222755 | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72458-85-6 | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 11-Hydroxytephrosin?
A: While a specific molecular formula and weight are not provided in the provided abstracts, 11-Hydroxytephrosin is a rotenoid, a class of isoflavonoid phytochemicals. It is characterized by a rotenoid skeleton with an additional hydroxyl group at the 11th position [, , ]. Spectroscopic data, including NMR and mass spectrometry, have been used to confirm its structure [, ].
Q2: Is 11-Hydroxytephrosin known to interact with any specific molecular targets besides PDPK1?
A: Yes, research indicates that 11-Hydroxytephrosin inhibits NF-κB activity []. This inhibition likely occurs through the blockage of NF-κB/DNA binding activity, leading to the suppression of NF-κB target gene expression []. This finding suggests that 11-Hydroxytephrosin may have a broader range of biological activities beyond its potential anticancer effects.
Q3: What are the known sources of 11-Hydroxytephrosin?
A3: 11-Hydroxytephrosin has been isolated from various plant sources, including:
Q4: Has the structure-activity relationship (SAR) of 11-Hydroxytephrosin been investigated?
A: While the provided abstracts do not offer specific details on the SAR of 11-Hydroxytephrosin, one study evaluated a series of related flavonoids for their potential cancer chemopreventive properties []. This research utilized an in vitro assay to determine quinone reductase induction, offering insights into the structural features that may contribute to the observed biological activity. Further SAR studies focusing on 11-Hydroxytephrosin could help to optimize its potency, selectivity, and ultimately, its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


